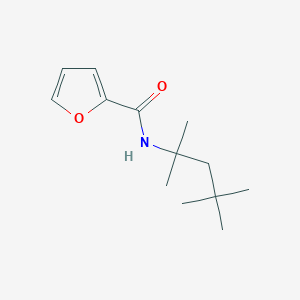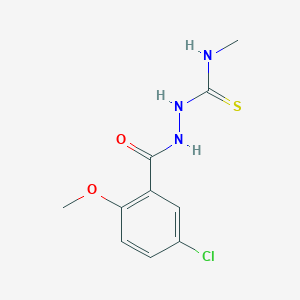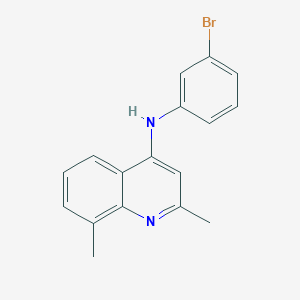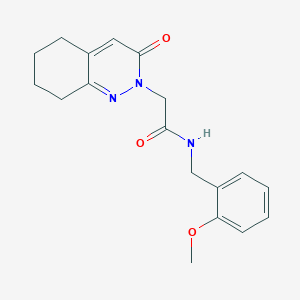
N-(1,1,3,3-tetramethylbutyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1,3,3-tetramethylbutyl)-2-furamide, commonly known as ‘TMBF’, is a synthetic compound that has gained significant attention in the field of scientific research. It is a highly versatile compound that has been extensively studied for its various applications in different fields.
Applications De Recherche Scientifique
TMBF has been widely studied for its various applications in different fields of scientific research. One of the most significant applications of TMBF is its use as a solvent for the extraction of rare earth metals. It has been found to be highly effective in extracting rare earth metals from ores and other sources. TMBF has also been studied for its potential use as a surfactant in the oil and gas industry. It has been found to be highly effective in reducing the surface tension of crude oil and enhancing oil recovery.
Mécanisme D'action
The mechanism of action of TMBF is not fully understood. However, it is believed to work by forming hydrogen bonds with the target molecules. This allows TMBF to interact with the target molecules and alter their properties. TMBF has been found to be highly selective in its interactions with different molecules, which makes it a highly useful compound in scientific research.
Biochemical and Physiological Effects
TMBF has been found to have various biochemical and physiological effects. It has been found to be non-toxic and non-carcinogenic, which makes it a safe compound to use in scientific research. TMBF has also been found to have low volatility, which makes it easy to handle and store. It has been found to be stable under different conditions, which makes it a highly reliable compound for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
TMBF has several advantages for lab experiments. It is a highly versatile compound that can be used for various applications in different fields of scientific research. It is also a safe and reliable compound that can be easily handled and stored. However, TMBF has some limitations for lab experiments. It is a synthetic compound that may not be readily available in some laboratories. It is also a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on TMBF. One of the most significant directions is the development of new applications for TMBF in different fields of scientific research. TMBF has already been found to be highly effective in the extraction of rare earth metals and as a surfactant in the oil and gas industry. However, there may be other applications of TMBF that have not yet been explored. Another future direction is the development of new synthesis methods for TMBF. The current synthesis method for TMBF is relatively complex and expensive. The development of new synthesis methods may make TMBF more readily available and affordable for scientific research.
Conclusion
In conclusion, TMBF is a highly versatile and useful compound in scientific research. Its various applications in different fields of scientific research make it a highly valuable compound. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMBF have been discussed in this paper. Further research on TMBF may lead to the development of new applications and synthesis methods for this highly useful compound.
Méthodes De Synthèse
TMBF is synthesized by reacting furfurylamine with 1,1,3,3-tetramethylbutyl isocyanate. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified using different techniques such as column chromatography and recrystallization. The purity of the final product is determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)9-13(4,5)14-11(15)10-7-6-8-16-10/h6-8H,9H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQSBOIWEKBMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)

![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)

![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
